molecular formula C10H8O4 B1681571 Scopoletin CAS No. 92-61-5

Scopoletin

Cat. No. B1681571
CAS RN: 92-61-5
M. Wt: 192.17 g/mol
InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
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Description

Scopoletin, also known as 6-methoxy-7 hydroxycoumarin, is a naturally occurring coumarin commonly found in many edible plants . It plays an important role in human health and is often related to the defense mechanism of plants towards infection by parasites and microbes .


Synthesis Analysis

The biosynthetic precursor to this compound acid is 4-coumaroyl-CoA . This compound is derived from 1,2-benzopyrones, which is the core structure of coumarins formed through hydroxylation of cinnamates, trans/cis isomerization of the side chain, and lactonization .


Molecular Structure Analysis

Structurally, this compound is identified to have two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .


Chemical Reactions Analysis

This compound is a phenolic coumarin compound found in various plants with the phenylpropane pathway . It is often related to the defense mechanism of plants towards infection by parasites and microbes .


Physical And Chemical Properties Analysis

This compound is a beige powder . Its melting point is between 203 - 205 °C . It is highly fluorescent when dissolved in DMSO or water .

Scientific Research Applications

Antioxidant Activity

Scopoletin has been identified for its antioxidant properties, where it demonstrated the ability to scavenge superoxide anions in a concentration-dependent manner, suggesting its potential utility in preventing superoxide anion-induced damage in vivo (Shaw et al., 2003).

Anti-thyroid and Antihyperglycemic Effects

Research on this compound isolated from Aegle marmelos leaves revealed its potential to regulate hyperthyroidism and hyperglycemia in hyperthyroid rats, demonstrating superior therapeutic activity without hepatotoxicity, unlike standard antithyroid drugs (Panda & Kar, 2006).

Anti-cancer Potential

This compound has shown promise in cancer therapy, particularly in skin cancer, through modulating the expression of signal proteins and promoting apoptotic pathways, leading to a reduction in papilloma growth in mice (Bhattacharyya et al., 2009).

Immunomodulatory Effects

In the context of autoimmune disorders like multiple sclerosis, this compound was found to ameliorate symptoms by inhibiting NF-κB activity in dendritic cells, reducing inflammation and demyelination in the central nervous system (Zhang et al., 2019).

Metabolic Disorders

This compound supplementation has shown beneficial effects on hepatic steatosis and inflammation in diabetic mice, suggesting its protective role against diabetes-induced metabolic disorders (Choi et al., 2017).

Anti-inflammatory Effects

This compound's ability to inhibit the production of inflammatory cytokines through the IκB/NF-κB signal cascade in human mast cells highlights its potential as a regulatory agent for inflammatory reactions mediated by mast cells (Moon et al., 2007).

Mechanism of Action

Scopoletin, also known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various medicinal and edible plants . It has been recognized for its potential therapeutic and chemopreventive properties .

Target of Action

This compound has been shown to interact with a variety of targets, contributing to its broad range of pharmacological activities. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with human umbilical vein endothelial cells, obstructing VEGFR2 autophosphorylation .

Mode of Action

This compound’s mode of action is largely attributed to its interactions with its targets. For instance, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .

Biochemical Pathways

This compound’s action affects multiple signaling pathways. These include the nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of this compound .

Pharmacokinetics

Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of this compound . These properties may be associated with its poor solubility in aqueous media .

Result of Action

This compound exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties, and immunomodulatory effects . It also shows maximum antifungal activity against Trichophyton mentagrophytes, Aspergillus niger, and Candida albicans .

Action Environment

This compound is a low-molecular-weight phytoalexin biosynthesized in various plants to overcome microbial attacks . Its presence in nature is often related to the defense mechanism of plants towards infection by parasites and microbes . The environment, therefore, plays a crucial role in the action, efficacy, and stability of this compound.

Future Directions

Scopoletin has the potential to act as a drug candidate in the treatment of cancer, liver disease, diabetes, neurodegenerative disease, and mental disorders . In view of its merits and limitations, this compound is a suitable lead compound for the development of new, efficient, and low-toxicity derivatives . Additional studies are needed to explore its molecular mechanisms and targets, verify its toxicity, and promote its oral bioavailability .

properties

IUPAC Name

7-hydroxy-6-methoxychromen-2-one
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InChI

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
Source PubChem
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InChI Key

RODXRVNMMDRFIK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O
Source PubChem
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Molecular Formula

C10H8O4
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DSSTOX Substance ID

DTXSID0075368
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Molecular Weight

192.17 g/mol
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Physical Description

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid
Record name Scopoletin
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CAS RN

92-61-5
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Melting Point

204 °C
Record name Scopoletin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of scopoletin?

A1: this compound has the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol.

Q2: Does this compound exhibit fluorescence?

A2: Yes, this compound is a fluorescent compound. Its fluorescence properties are well-documented, with excitation and emission maxima around 360 nm and 440 nm, respectively [].

Q3: How does this compound interact with horseradish peroxidase?

A3: this compound interacts with horseradish peroxidase (HRP) by preferentially reacting with its intermediate compounds I, II, and III. This interaction forms the basis of this compound's inhibitory effect on HRP-catalyzed reactions, such as the oxidation of indole-3-acetate [].

Q4: Can this compound itself be oxidized by HRP?

A4: Yes, this compound can be oxidized by HRP in the presence of either an electron donor and molecular oxygen, or hydrogen peroxide []. The specific oxidation products vary depending on the reaction pathway.

Q5: What are some of the pharmacological activities reported for this compound?

A5: this compound has shown promising results in preclinical studies, demonstrating anti-inflammatory [, ], antioxidant [, ], anti-diabetic [, , ], anti-hypertensive [], hepatoprotective [], neuroprotective [, ], and anticancer activities [, , ].

Q6: How does this compound exert its anti-inflammatory effects?

A6: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages [, ]. It also reduces paw swelling and articular index scores in a rat model of adjuvant-induced arthritis, potentially by decreasing angiogenesis in synovial tissues [].

Q7: What is the role of this compound in diabetes?

A7: this compound has demonstrated anti-hyperglycemic effects in both in vitro and in vivo models []. It can stimulate insulin secretion via a KATP channel-dependent pathway in pancreatic β cells []. Additionally, it has been found to ameliorate insulin resistance in high-glucose-induced, insulin-resistant HepG2 cells, potentially by upregulating PPARγ2 expression [].

Q8: Does this compound offer neuroprotective benefits?

A8: Research suggests that this compound might have neuroprotective effects. Studies have indicated its ability to mitigate protein aggregation and neuronal apoptosis, possibly by enhancing the DJ-1/Nrf2/ARE signaling pathway []. These findings highlight its potential in addressing neurodegenerative diseases like Parkinson's disease.

Q9: How does this compound influence bone health, especially in the context of diabetes?

A9: Studies suggest that this compound may have a positive impact on bone health, particularly in individuals with diabetes. Research indicates that it can improve bone turnover in diabetic models by influencing the bone morphogenetic protein-2 (BMP-2) pathway []. Further investigations have shown its potential to enhance bone turnover markers and protect against diabetes-associated bone loss [, ].

Q10: Is this compound metabolized in the body?

A10: Yes, this compound undergoes extensive metabolism, primarily in the liver. One well-known metabolite is isothis compound, formed through O-demethylation by cytochrome P450 enzymes []. The specific enzymes and metabolic pathways involved may influence its pharmacological activity and duration of action.

Q11: Are there any challenges associated with the formulation of this compound?

A11: One of the main challenges in formulating this compound is its poor water solubility, which can limit its bioavailability []. Different strategies, such as encapsulation in nanoparticles or the use of specific drug delivery systems, are being explored to overcome this limitation and improve its therapeutic efficacy.

Q12: What analytical techniques are commonly employed for the detection and quantification of this compound?

A12: Several analytical methods have been developed for analyzing this compound, including high-performance liquid chromatography (HPLC) [, , ], often coupled with UV detection [, ] or mass spectrometry [, ]. These methods offer sensitivity, selectivity, and the ability to quantify this compound in complex matrices like plant extracts and biological samples.

Q13: Is there any information available about the environmental fate and potential impact of this compound?

A13: While this compound is a naturally occurring compound, its release into the environment through various anthropogenic activities might have ecological consequences. Research on its photolytic characteristics in aquatic solutions suggests that it undergoes degradation under different environmental conditions, influenced by factors such as pH, temperature, and light exposure []. Further studies are needed to comprehensively assess its environmental fate, persistence, and potential risks to ecological systems.

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